2-fluoro-N'-(phenylacetyl)benzohydrazide
Description
Properties
IUPAC Name |
2-fluoro-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)15(20)18-17-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCCXARQXUSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(phenylacetyl)benzohydrazide typically involves the condensation of 2-fluorobenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N’-(phenylacetyl)benzohydrazide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzohydrazones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Fluoro-substituted benzohydrazones.
Reduction: Fluoro-substituted benzylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N’-(phenylacetyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: This compound has a similar structure but contains a nitrophenyl group instead of a phenylacetyl group.
4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide: This compound contains a pyridinyl group and has been studied for its nonlinear optical properties.
Uniqueness
2-fluoro-N’-(phenylacetyl)benzohydrazide is unique due to the presence of the phenylacetyl group, which imparts specific chemical and biological properties. The fluorine atom also enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N'-(phenylacetyl)benzohydrazide, and how can reaction conditions be standardized for reproducibility?
- The synthesis involves condensation of 2-fluorobenzohydrazide with phenylacetyl chloride under reflux in anhydrous ethanol. Key parameters include temperature control (70–80°C), inert atmosphere (N₂), and stoichiometric equivalence of reactants to minimize side products. Yield optimization requires monitoring reaction progress via TLC and purification through recrystallization using ethanol/water mixtures .
- Methodological Tip : Use IR spectroscopy to confirm hydrazone bond formation (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3180 cm⁻¹) and ¹H NMR to verify substitution patterns (e.g., fluorine coupling in aromatic protons) .
Q. How is the structural characterization of this compound validated experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. For example, the C=N bond length in hydrazone derivatives typically ranges from 1.27–1.30 Å, confirming resonance stabilization .
- Alternative Approach : Pair SCXRD with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compare experimental and theoretical geometries. Hirshfeld surface analysis can further quantify hydrogen bonding and van der Waals interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Xanthine oxidase (XO) inhibition assays (IC₅₀ determination) are relevant due to structural similarity to known inhibitors like allopurinol. For 2-fluoro derivatives, competitive inhibition is common, with IC₅₀ values <50 µM indicating high potency .
- Protocol Note : Use UV-Vis spectroscopy to monitor uric acid formation at 295 nm. Validate results with molecular docking (AutoDock Vina) to assess binding affinity at the XO active site (e.g., Mo-cofactor interaction) .
Advanced Research Questions
Q. How do electronic and steric effects of the fluorine substituent influence binding affinity in enzyme inhibition?
- The electron-withdrawing fluorine at the ortho position enhances electrophilicity of the hydrazone C=N bond, improving π-π stacking with aromatic residues (e.g., Phe914 in XO). However, steric hindrance from fluorine may reduce accessibility to hydrophobic pockets.
- Data Contradiction : While 2-fluoro derivatives show strong XO inhibition , 4-fluoro analogs exhibit better solubility but lower activity due to altered dipole moments. Resolve via comparative DFT studies (Mulliken charges) and QSAR models .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Case Study : Docking simulations may overestimate binding due to rigid receptor assumptions. Address this by performing molecular dynamics (MD) simulations (50 ns) to account for protein flexibility. Use RMSD/RMSF plots to validate stability of ligand-receptor complexes .
- Validation : Cross-check with isothermal titration calorimetry (ITC) to measure actual binding thermodynamics (ΔG, ΔH).
Q. How can crystallographic data improve the design of benzohydrazide analogs with enhanced pharmacokinetics?
- Analyze crystal packing to identify non-covalent interactions (e.g., hydrogen bonds, halogen-π) that enhance stability. For example, fluorine-mediated C-H···F interactions in 2-fluoro derivatives improve melting points and shelf life .
- Software Guidance : Use SHELXL for refinement and Mercury (CCDC) for visualizing supramolecular architectures. Correlate lattice energy with solubility profiles .
Q. What are the limitations of current synthetic methods in achieving enantiomeric purity?
- Hydrazone formation is typically stereoselective but not stereospecific, leading to E/Z isomerism. Chiral HPLC (e.g., Chiralpak IA column) can separate isomers, while circular dichroism (CD) confirms absolute configuration .
- Innovative Approach : Employ asymmetric catalysis (e.g., L-proline) during condensation to favor enantiomerically pure products.
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
